1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea
CAS No.: 1421584-86-2
Cat. No.: VC0545940
Molecular Formula: C19H22F3N3O2S2
Molecular Weight: 445.5192
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421584-86-2 |
|---|---|
| Molecular Formula | C19H22F3N3O2S2 |
| Molecular Weight | 445.5192 |
| IUPAC Name | 1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-[2-(trifluoromethoxy)phenyl]thiourea |
| Standard InChI | InChI=1S/C19H22F3N3O2S2/c1-13(17(16-7-4-12-29-16)25-8-10-26-11-9-25)23-18(28)24-14-5-2-3-6-15(14)27-19(20,21)22/h2-7,12-13,17H,8-11H2,1H3,(H2,23,24,28) |
| Standard InChI Key | BRAJYEOBULYXEQ-UHFFFAOYSA-N |
| SMILES | CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=CC=C3OC(F)(F)F |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea is a thiourea derivative characterized by its complex structure incorporating multiple functional groups. The compound features a morpholine ring, a thiophene moiety, and a trifluoromethoxy-substituted phenyl group connected through a thiourea linkage. This structural complexity contributes to its unique chemical properties and potential biological interactions.
Basic Identification Data
The compound is officially registered with the Chemical Abstracts Service (CAS) and can be identified through several standardized chemical notations as presented in Table 1.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1421584-86-2 |
| Molecular Formula | C19H22F3N3O2S2 |
| Molecular Weight | 445.5192 g/mol |
| IUPAC Name | 1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-[2-(trifluoromethoxy)phenyl]thiourea |
| Standard InChI | InChI=1S/C19H22F3N3O2S2/c1-13(17(16-7-4-12-29-16)25-8-10-26-11-9-25)23-18(28)24-14-5-2-3-6-15(14)27-19(20,21)22/h2-7,12-13,17H,8-11H2,1H3,(H2,23,24,28) |
| Standard InChIKey | BRAJYEOBULYXEQ-UHFFFAOYSA-N |
| SMILES | CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=CC=C3OC(F)(F)F |
| Common Name | Triplin |
Physical and Chemical Properties
The physical and chemical properties of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea have been characterized through various analytical methods. Understanding these properties is crucial for assessing its potential applications in research and development.
Physical Properties
The compound appears as a solid powder at room temperature. Its physical characteristics are summarized in Table 2.
Table 2: Physical Properties
| Property | Value | Note |
|---|---|---|
| Physical State | Solid powder | At standard conditions |
| Boiling Point | 500.1±60.0 °C | Predicted value |
| Density | 1.370±0.06 g/cm³ | Predicted value |
| Shelf Life | >2 years | When stored properly |
| Appearance | Solid powder | Visual observation |
Chemical Properties
The chemical behavior of this compound is influenced by its structural features, particularly the thiourea group, which confers specific reactivity patterns.
Table 3: Chemical Properties
| Property | Value | Note |
|---|---|---|
| pKa | 12.06±0.70 | Predicted value |
| Solubility | Soluble in DMSO | Limited solubility in aqueous media |
| Storage Conditions | Dry, dark at 0-4°C (short term) or -20°C (long term) | Recommended for stability |
| Chemical Stability | Stable under recommended storage conditions | May degrade under extreme conditions |
Synthesis and Characterization
Characterization Techniques
Characterization of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea typically employs various analytical techniques to confirm its structure and purity:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon environments within the molecule.
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Infrared (IR) Spectroscopy: Identifies functional groups, particularly the C=S bond characteristic of thioureas.
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Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
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High-Performance Liquid Chromatography (HPLC): Assesses purity and can be used for quantitative analysis.
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X-ray Crystallography: Determines the three-dimensional structure when crystalline samples are available.
Biological Activity and Applications
Copper Ion Interactions
Research indicates that 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea, as a thiourea derivative, may function as a chelator of copper ions. This property suggests potential applications in biological systems where copper transport and homeostasis play significant roles .
Research Findings and Current Studies
Current research on 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea primarily focuses on its chemical characterization and potential biological activities. While specific published research on this exact compound is limited, insights can be drawn from studies on related thiourea derivatives.
Structure-Activity Relationships
Understanding the relationship between the structure of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea and its activity is crucial for developing derivatives with enhanced properties. The presence of the trifluoromethoxy group, for instance, is known to influence lipophilicity and membrane permeability in pharmaceutical compounds .
| Parameter | Details |
|---|---|
| Research Grade Purity | >95% to >98% |
| Typical Research Quantities | 1 mg to 500 mg |
| Research Application | In vitro studies only |
| Regulatory Status | Not approved for therapeutic use |
Comparison with Related Compounds
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea belongs to a broader family of thiourea derivatives, many of which share structural similarities but differ in their substitution patterns. Comparing this compound with its structural analogs provides insights into the effects of specific structural modifications on chemical and biological properties.
Structural Variations
Several related compounds have been documented in the literature, including:
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1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea (CAS: 863017-46-3): Lacks the trifluoromethoxy group.
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1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea (CAS: 863017-56-5): Features a nitrophenyl group instead of the trifluoromethoxy phenyl group .
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1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea (CAS: 863017-96-3): Contains a urea linkage instead of thiourea.
These structural variations can significantly influence properties such as solubility, biological activity, and chemical reactivity.
Future Research Directions
The unique structural features of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea suggest several promising avenues for future research:
Structure Optimization
Further modification of the compound's structure could yield derivatives with enhanced properties for specific applications. Potential modifications include:
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Varying the substituents on the phenyl ring to modulate lipophilicity and receptor interactions.
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Exploring bioisosteric replacements for the thiourea moiety to alter stability and biological activity.
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Investigating the effects of replacing the thiophene ring with other heterocycles.
Mechanism of Action Studies
More detailed studies on the mechanism of action, particularly regarding copper ion chelation and transport, would provide valuable insights into the compound's biological effects.
Applications Development
Exploration of potential applications in areas such as:
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Catalysis in organic synthesis.
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Development of sensors for metal ions, particularly copper.
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Investigation of therapeutic potential in diseases involving dysregulated copper homeostasis.
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